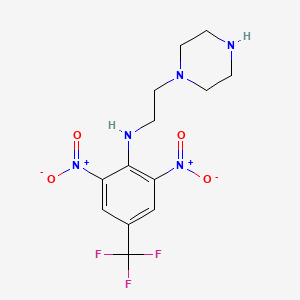

2,6-dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline, commonly referred to as 2,6-DNP-TFA, is an organic compound that has been used in various scientific research applications. It is a highly reactive compound, with a high degree of reactivity towards certain substrates. 2,6-DNP-TFA is a useful reagent in organic synthesis, and is used in a wide range of scientific research applications, including drug discovery and development, biochemistry, and materials science.

Wissenschaftliche Forschungsanwendungen

Mechanistic Insights into Dinitroaniline Reactions

The reactions of dinitroaniline herbicides, such as trifluralin and benefin, with nucleophiles have been investigated, highlighting the regioselectivity and stereoelectronic effects. These studies provide mechanistic insights into the formation of Meisenheimer anionic σ-complexes, which are crucial for understanding the behavior of such compounds under various chemical conditions (Annandale, Vanloon, & Buncel, 1998).

Crystallography and Molecular Interactions

Research on fluazinam, a compound with structural similarities, sheds light on its crystal structure and the interactions within. The study reveals the dihedral angle between pyridine and benzene ring planes, and the formation of inversion dimers linked by hydrogen bonds, contributing to a three-dimensional network. This structural knowledge aids in the understanding of molecular properties and reactivity (Jeon, Kim, Lee, & Kim, 2013).

Phytotoxicity and Antimitotic Activity

The screening for phytotoxicity and antimitotic activity of new dinitroaniline derivatives has indicated potential herbicidal properties. This research underscores the role of such compounds in affecting mitotic index and causing cytogenetic disorders, suggesting their applicability in developing new herbicides (Ozheredov, Yemets, Brytsun, Ozheredova, Lozynsky, & Blume, 2009).

Synthon for Isoxazoles and 1,3,5-Triazines

The anionically activated trifluoromethyl group in dinitroaniline derivatives has been utilized as a novel synthon for the synthesis of isoxazoles and 1,3,5-triazines. This application highlights the synthetic utility of these compounds in organic chemistry, enabling the development of new materials with potential biological activities (Strekowski, Lin, Nguyen, Redmore, Mason, & Kiselyov, 1995).

Environmental Degradation Studies

Studies on the ozone treatment of soil contaminated with dinitroaniline derivatives, like aniline and trifluralin, have demonstrated the capability of ozone to rapidly degrade these compounds. This research is vital for environmental science, offering insights into the degradation pathways and the potential for remediation of contaminated sites (Pierpoint, Hapeman, & Torrents, 2003).

Eigenschaften

IUPAC Name |

2,6-dinitro-N-(2-piperazin-1-ylethyl)-4-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N5O4/c14-13(15,16)9-7-10(20(22)23)12(11(8-9)21(24)25)18-3-6-19-4-1-17-2-5-19/h7-8,17-18H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIJIYFLAFOREA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2795934.png)

![N-(2-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2795938.png)

![Methyl 6-aminobenzo[d]thiazole-2-carboxylate](/img/structure/B2795941.png)

![N-benzyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2795945.png)

![{1-[2-(3-Chlorophenoxy)phenyl]ethyl}(methyl)amine](/img/structure/B2795948.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2795952.png)

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2795957.png)